molecular formula C18H13ClN6O2 B2864217 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 897623-26-6

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2864217
M. Wt: 380.79
InChI Key: JEHWPUVPTDBHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CPTH6, is a small molecule inhibitor that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.

Scientific Research Applications

Chloroacetamide Derivatives in Agricultural Applications

Chloroacetamides, such as alachlor and metazachlor, which are structurally related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, are utilized as herbicides to control various weeds in crops like cotton, maize, and soybeans. These compounds function by inhibiting fatty acid synthesis in plants (Weisshaar & Böger, 1989).

Anti-Inflammatory Drug Design

An indole acetamide derivative structurally similar to the compound was synthesized and characterized for its potential anti-inflammatory properties. Molecular docking analysis targeting the cyclooxygenase domains COX-1 and 2 highlighted the compound's relevance in anti-inflammatory drug design (Al-Ostoot et al., 2020).

Synthesis and Biological Evaluation in Pharmacology

A novel synthetic route to derivatives of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide was explored, indicating their potential as α-glucosidase inhibitors. These compounds, through molecular modeling and ADME predictions, show promise as drug leads (Iftikhar et al., 2019).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs, related to the compound , were synthesized and analyzed for their photochemical and thermochemical properties. Their potential use in dye-sensitized solar cells (DSSCs) was evaluated, showcasing their effectiveness in light harvesting and electron injection efficiency, crucial for photovoltaic applications (Mary et al., 2020).

Molecular Structure Analysis

Research on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided insight into molecular interactions and structure, which is significant in the context of chemical and pharmaceutical product development (Boechat et al., 2011).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O2/c19-11-5-7-12(8-6-11)25-16(22-23-24-25)10-21-18(27)17(26)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWPUVPTDBHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

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